Benzyl (S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of trifluoromethyl and ethynyl groups on biological activity.
Industrial Applications: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates
- Benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylates
Uniqueness
Benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14F3NO2 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
benzyl (2S)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m1/s1 |
InChI Key |
CEZSNDLPLSBCDU-CQSZACIVSA-N |
Isomeric SMILES |
C#C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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